molecular formula C19H12N2 B13813290 13h-Benzo[g]pyrido[3,2-a]carbazole CAS No. 207-85-2

13h-Benzo[g]pyrido[3,2-a]carbazole

Cat. No.: B13813290
CAS No.: 207-85-2
M. Wt: 268.3 g/mol
InChI Key: DUKZIBGVTVIFRZ-UHFFFAOYSA-N
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Description

13H-Benzo[g]pyrido[3,2-a]carbazole is a polycyclic aromatic compound with the molecular formula C19H12N2. It is known for its complex structure, which includes multiple aromatic rings, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13H-Benzo[g]pyrido[3,2-a]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of palladium-catalyzed cross-coupling reactions followed by cyclization .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for mass production. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

13H-Benzo[g]pyrido[3,2-a]carbazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce hydro derivatives .

Scientific Research Applications

13H-Benzo[g]pyrido[3,2-a]carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 13H-Benzo[g]pyrido[3,2-a]carbazole involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the normal function of the genetic material. This interaction can lead to the inhibition of DNA replication and transcription, which is one of the reasons for its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

13H-Benzo[g]pyrido[3,2-a]carbazole is unique due to its complex structure, which includes multiple fused aromatic rings. This complexity gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

207-85-2

Molecular Formula

C19H12N2

Molecular Weight

268.3 g/mol

IUPAC Name

12,18-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14(19),15,17,20-decaene

InChI

InChI=1S/C19H12N2/c1-2-5-13-12(4-1)7-9-17-18(13)15-8-10-16-14(19(15)21-17)6-3-11-20-16/h1-11,21H

InChI Key

DUKZIBGVTVIFRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C5=C(C=C4)N=CC=C5

Origin of Product

United States

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